Cas no 852062-06-7 (Quinoline, 7-methoxy-4-(trifluoromethyl)-)

Quinoline, 7-methoxy-4-(trifluoromethyl)- structure
852062-06-7 structure
Product name:Quinoline, 7-methoxy-4-(trifluoromethyl)-
CAS No:852062-06-7
MF:C11H8NOF3
MW:227.183
CID:4233931
PubChem ID:11053367

Quinoline, 7-methoxy-4-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • Quinoline, 7-methoxy-4-(trifluoromethyl)-
    • 7-methoxy-4-(trifluoromethyl)Quinoline
    • 852062-06-7
    • BPPGMEDRCQQOMX-UHFFFAOYSA-N
    • SCHEMBL6033548
    • AKOS016038797
    • DA-02302
    • Inchi: InChI=1S/C11H8F3NO/c1-16-7-2-3-8-9(11(12,13)14)4-5-15-10(8)6-7/h2-6H,1H3
    • InChI Key: BPPGMEDRCQQOMX-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 227.05579836Da
  • Monoisotopic Mass: 227.05579836Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 22.1Ų

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